tert-butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-bromo-3-ethylindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-5-11-10-8-9(15)6-7-12(10)17(16-11)13(18)19-14(2,3)4/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXHMYJAROTSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745343 | |
| Record name | tert-Butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-78-9 | |
| Record name | 1,1-Dimethylethyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245646-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Indazole Core
The foundational step involves synthesizing the indazole nucleus, specifically 5-bromo-1H-indazole, which serves as the precursor for subsequent modifications. This is typically achieved via a hydrazine-mediated cyclization of suitable nitrile derivatives.
- Starting Material: 5-bromo-2-fluorobenzonitrile (or analogous nitrile)
- Reaction Conditions: Hydrazine hydrate (10 equivalents) is added to the nitrile in ethanol, and the mixture is heated at 343 K (approximately 70°C) in a sealed tube for 4 hours.
- Monitoring: Reaction progress is monitored via thin-layer chromatography (TLC).
- Purification: The crude product is concentrated and recrystallized from ethanol, yielding pale-yellow needles of 5-bromo-1H-indazole with approximately 90% yield and melting point around 407 K.
Protection of the Indazole Nitrogen
To facilitate selective functionalization at specific positions, the indazole nitrogen is protected using tert-butyl carbamate (Boc) groups.
- Reagents: 5-bromo-1H-indazole (5 mmol), 4-dimethylaminopyridine (DMAP, 5 mmol), and boc anhydride (5 mmol).
- Reaction Conditions: Dissolve the indazole in dichloromethane (40 mL), cool to 273 K (0°C), and add DMAP followed by boc anhydride.
- Reaction Time: Allow the mixture to warm gradually to room temperature and stir for 15 hours.
- Workup: Dilute with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purification: Purify by column chromatography (20–30% ethyl acetate in hexane), resulting in a gummy solid that solidifies into transparent crystals after two days, with about 62% yield and a melting point of approximately 389 K.
Notes: The Boc protection selectively occurs at the nitrogen atom, preventing undesired side reactions during subsequent steps.
Esterification to Form tert-Butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate
The critical step involves introducing the tert-butyl ester at the indazole nitrogen, which is achieved through acylation with boc anhydride.
- Reagents: The protected indazole, boc anhydride, and catalytic DMAP.
- Reaction Conditions: The protected indazole solution in dichloromethane is cooled to 273 K, boc anhydride is added, and the mixture is stirred at room temperature for 15 hours.
- Workup: Similar to previous steps, the mixture is diluted, washed, dried, and concentrated.
- Purification: The crude product is purified via column chromatography, yielding the tert-butyl ester derivative.
Yield: Approximately 62%, with a melting point around 389 K.
Notes: The esterification is facilitated by the nucleophilicity of the nitrogen atom and the electrophilicity of boc anhydride, under mild conditions to prevent decomposition.
Alternative Preparation via Direct Functionalization
While the above method is the most common, alternative approaches include direct amidation or esterification of indazole derivatives using carbonyldiimidazole (CDI) or other coupling agents, especially for large-scale synthesis or specific derivatives.
Purification and Characterization
Purification techniques involve column chromatography, recrystallization, and sometimes preparative HPLC to obtain high-purity compounds. Characterization data such as melting points, NMR spectra, and crystallography confirm the structure.
Data Summary Table
| Step | Reagents | Conditions | Yield | Purification | Key Notes |
|---|---|---|---|---|---|
| 1 | Hydrazine hydrate, nitrile | 343 K, 4 h | 90% | Recrystallization from ethanol | Cyclization to indazole core |
| 2 | Boc anhydride, DMAP | 273 K, 15 h | 62% | Column chromatography | N-protection of indazole |
| 3 | Boc anhydride | 273 K to RT, 15 h | 62% | Column chromatography | Esterification to form tert-butyl ester |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SₙAr)
The bromine at the 5-position undergoes nucleophilic substitution under specific conditions. For example:
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Reaction with amines : In THF at −10°C, ethylamine displaces bromine to form 5-amino derivatives. This reaction requires catalytic bases like DMAP or triethylamine for optimal yields .
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Hydroxylation : Bromine substitution with hydroxide ions under basic aqueous conditions produces hydroxylated indazole derivatives, useful for further functionalization.
Table 1: SₙAr Reaction Conditions
| Substrate | Nucleophile | Solvent | Temperature | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| tert-Butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate | Ethylamine | THF | −10°C | DMAP | 96 |
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings:
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Suzuki-Miyaura coupling : Reacts with arylboronic acids in toluene/water (4:1) at 80°C using Pd(PPh₃)₄ and Na₂CO₃ to yield biaryl derivatives .
-
Buchwald-Hartwig amination : Forms C–N bonds with secondary amines (e.g., morpholine) in dioxane at 100°C with Pd(OAc)₂ and Xantphos .
Table 2: Cross-Coupling Reaction Parameters
| Reaction Type | Reagent | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene | 80°C | 85 | |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂, Xantphos | Dioxane | 100°C | 78 |
Deprotection of the tert-Butyl Ester
The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions:
-
Trifluoroacetic acid (TFA) : Treatment with TFA in dichloromethane (DCM) at 0°C removes the Boc group, yielding 5-bromo-3-ethyl-1H-indazole .
-
Hydrolysis : Basic hydrolysis (e.g., NaOH in EtOH/H₂O) converts the ester to a carboxylic acid, though this is less common due to competing side reactions .
Table 3: Deprotection Conditions
| Acid/Base | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| TFA | DCM | 0°C | 2 | 5-Bromo-3-ethyl-1H-indazole | 92 | |
| NaOH (1M) | EtOH/H₂O (3:1) | 25°C | 12 | 1H-Indazole-1-carboxylic acid | 65 |
Functionalization via Halogen Exchange
The bromine atom can be replaced with other halogens:
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Iodination : Using CuI and NaI in DMF at 120°C facilitates bromide-to-iodide exchange.
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Fluorination : Selectfluor® in acetonitrile introduces fluorine at the 5-position under radical conditions .
Alkylation and Arylation at the 3-Ethyl Position
The ethyl group undergoes functionalization via radical or metal-mediated pathways:
-
Radical bromination : NBS (N-bromosuccinimide) in CCl₄ under UV light brominates the ethyl chain to form 3-(bromoethyl) derivatives .
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Palladium-catalyzed C–H activation : Direct arylation at the ethyl group using aryl halides and Pd(OAc)₂ in DMAc at 150°C .
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems:
-
Pyrazole formation : Reacts with hydrazines in ethanol to form fused pyrazole-indazole scaffolds .
-
Lactam synthesis : Intramolecular cyclization under Mitsunobu conditions (DIAD, PPh₃) generates tricyclic lactams.
Stability and Side Reactions
Scientific Research Applications
Chemical Synthesis
Tert-butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of derivatives with varied properties.
- Hydrolysis : The ester groups can be hydrolyzed to yield carboxylic acids, which are important intermediates in organic chemistry.
These reactions are fundamental in the development of pharmaceuticals and agrochemicals .
Biological Studies
The compound has been employed in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its mechanism of action involves binding to specific molecular targets, which can inhibit certain enzymes and affect biochemical pathways. This property makes it a candidate for drug development targeting various diseases .
Material Science
In industry, this compound is explored for its potential in developing new materials. Its unique structural features allow it to participate in reactions that form polymers or other advanced materials with specific properties .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited the target enzyme, demonstrating its potential as a therapeutic agent .
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound through nucleophilic substitution reactions. The derivatives exhibited enhanced biological activities compared to the parent compound, suggesting avenues for further drug development .
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the bromine atom and the tert-butyl ester group can influence its binding affinity and selectivity. The compound may interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Observations:
Halogen Effects : Bromine at the 5-position enhances reactivity in Suzuki-Miyaura couplings compared to chlorine (e.g., tert-butyl 5-chloro-1H-indazole-1-carboxylate), offering broader applications in drug discovery .
Amino Group (NH₂): Enables amide bond formation (e.g., compound 35 in ) but requires protection during synthesis . Oxo Group: Introduces hydrogen-bonding capacity, affecting crystallinity and solubility .
Boc Protection : Universally stabilizes the indazole nitrogen against undesired reactions, with similar deprotection conditions (e.g., trifluoroacetic acid in dichloromethane) across analogs .
Biological Activity
Tert-butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate (CAS No. 1245646-78-9) is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom at the 5-position and an ethyl group at the 3-position of the indazole ring, contributing to its unique biological properties.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Anticancer Activity :
- Research indicates that indazole derivatives exhibit significant anticancer properties. For instance, compounds similar to tert-butyl 5-bromo-3-ethyl-1H-indazole have shown effectiveness against various cancer cell lines, including breast cancer and leukemia models .
- A study demonstrated that certain indazole derivatives could induce tumor regression in tamoxifen-resistant breast cancer xenografts, suggesting a potential role in overcoming drug resistance .
- Enzyme Inhibition :
- Mechanism of Action :
Case Studies
Several case studies illustrate the biological activity of indazole derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Compound 89 | Bcr-Abl Inhibitor | 0.014 μM | |
| Compound 93 | Antitumor Activity | IC50 < 8.3 nM | |
| Compound 100 | FGFR1 Inhibitor | IC50 = 4.1 nM |
These studies highlight the compound's potential in targeted cancer therapy and its role as a building block for further drug development.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of bromine and ethyl groups plays a crucial role in enhancing its binding affinity to target proteins. SAR studies suggest that modifications at specific positions on the indazole ring can significantly affect potency and selectivity against various biological targets .
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate?
The synthesis typically involves multi-step functionalization of the indazole core. A general approach includes:
Indazole Ring Formation : Start with a substituted indazole precursor, such as 5-bromo-1H-indazole, and introduce the ethyl group at position 3 via alkylation or cross-coupling.
Protection with tert-Butyl Carbamate : React the indazole NH group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) to install the tert-butyl carbamate group .
Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via H/C NMR .
Basic: How is the tert-butyl carbamate protecting group strategically utilized in indazole derivatives?
The tert-butyl carbamate (Boc) group serves to protect the indazole NH during subsequent reactions, preventing unwanted side reactions (e.g., nucleophilic substitution at the bromo site). Deprotection is achieved under acidic conditions (e.g., HCl in dioxane or TFA) to regenerate the NH group without disrupting the bromo or ethyl substituents .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethyl group at C3, tert-butyl at N1) and absence of impurities.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₈BrN₃O₂: expected 360.06 g/mol).
- HPLC : Ensures purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: What strategies optimize Suzuki-Miyaura coupling reactions involving the bromo substituent?
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids.
- Solvent and Base : Optimize in DMF/H₂O or THF with K₂CO₃ for solubility and reactivity.
- Microwave Assistance : Reduce reaction time (1–2 hours vs. 12–24 hours) while maintaining yields >80% .
Advanced: How does the electronic environment of the indazole ring influence bromo substituent reactivity?
The electron-withdrawing carbamate group at N1 and electron-donating ethyl group at C3 create a polarized indazole ring. This enhances the bromo substituent’s electrophilicity, favoring cross-coupling reactions. Steric hindrance from the tert-butyl group may slow reactivity, requiring higher catalyst loadings .
Advanced: What challenges arise in scaling up synthesis from laboratory to pilot-scale?
- Reaction Consistency : Batch-to-batch variability in Boc protection (e.g., incomplete reactions) necessitates strict anhydrous conditions.
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethanol/water mixtures).
- Safety : Manage exothermic reactions during Boc deprotection with controlled addition of acids .
Safety: What protocols are critical given limited toxicity data?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., TFA).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Applications: How is this compound used in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs)?
The bromo substituent enables functionalization via cross-coupling to introduce pharmacophores (e.g., thiophene or pyridine groups). The tert-butyl group enhances metabolic stability by shielding the indazole NH from enzymatic degradation. Recent studies show analogues inhibit HIV-1 reverse transcriptase at IC₅₀ values <100 nM .
Data Contradiction: How to address discrepancies in reported reaction yields?
- Replicate Conditions : Ensure identical reagents (e.g., Boc₂O batch purity), solvent dryness, and temperature control.
- Analytical Validation : Compare NMR and HPLC traces with literature data to identify byproducts.
- Optimization : Adjust catalyst loading (e.g., 5–10 mol% Pd) or switch to microwave-assisted protocols to improve reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
